![molecular formula C16H18N8O B2410978 1-(1-([1,2,4]Triazolo[4,3-b]pyridazin-6-yl)pyrrolidin-3-yl)-3-(pyridin-3-ylmethyl)urea CAS No. 2034537-98-7](/img/structure/B2410978.png)
1-(1-([1,2,4]Triazolo[4,3-b]pyridazin-6-yl)pyrrolidin-3-yl)-3-(pyridin-3-ylmethyl)urea
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-(1-([1,2,4]Triazolo[4,3-b]pyridazin-6-yl)pyrrolidin-3-yl)-3-(pyridin-3-ylmethyl)urea is a useful research compound. Its molecular formula is C16H18N8O and its molecular weight is 338.375. The purity is usually 95%.
BenchChem offers high-quality 1-(1-([1,2,4]Triazolo[4,3-b]pyridazin-6-yl)pyrrolidin-3-yl)-3-(pyridin-3-ylmethyl)urea suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 1-(1-([1,2,4]Triazolo[4,3-b]pyridazin-6-yl)pyrrolidin-3-yl)-3-(pyridin-3-ylmethyl)urea including the price, delivery time, and more detailed information at info@benchchem.com.
Wissenschaftliche Forschungsanwendungen
Synthesis and Chemical Properties
- Research has led to the development of numerous synthetic pathways and chemical reactions involving [1,2,4]Triazolo[4,3-b]pyridazin derivatives and related compounds. For instance, Abdelhamid et al. (2012) explored the synthesis of pyrazolo[5,1-c][1,2,4]triazines and other heterocyclic compounds containing a benzofuran moiety, demonstrating the chemical versatility and potential applications of triazolopyridazin derivatives in developing novel compounds with possible therapeutic applications (Abdelhamid, Fahmi, & Alsheflo, 2012).
- Wang et al. (2015) modified a PI3Ks inhibitor by replacing the acetamide group with an alkylurea moiety, enhancing the compound's antiproliferative activities and reducing toxicity, highlighting the structural modification potential for enhancing biological activity and safety (Wang et al., 2015).
Biological Applications and Potency
- The research on derivatives of [1,2,4]Triazolo[4,3-b]pyridazin and similar compounds has shown promising biological activities. For example, Anderson et al. (2012) identified triazolothienopyrimidine derivatives as potent and metabolically stable inhibitors of the kidney urea transporter UT-B, suggesting their potential as novel diuretics with a unique mechanism of action (Anderson et al., 2012).
- Jin et al. (2014) discovered a highly potent, selective, and orally bioavailable inhibitor of TGF-β type I receptor kinase, indicating the significant therapeutic potential of triazolopyridine derivatives in cancer immunotherapy and antifibrotic treatments (Jin et al., 2014).
Antimicrobial and Antioxidant Activities
- Research into the antimicrobial and antioxidant properties of triazolopyridine derivatives has been fruitful. Bhuiyan et al. (2006) synthesized thienopyrimidine derivatives showing pronounced antimicrobial activity, contributing to the development of new antimicrobial agents (Bhuiyan et al., 2006).
- Zaki et al. (2017) investigated the antioxidant activity of selenolopyridine derivatives, finding some compounds to exhibit significant antioxidant properties compared to ascorbic acid, underscoring the potential for developing novel antioxidants (Zaki et al., 2017).
Eigenschaften
IUPAC Name |
1-(pyridin-3-ylmethyl)-3-[1-([1,2,4]triazolo[4,3-b]pyridazin-6-yl)pyrrolidin-3-yl]urea |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H18N8O/c25-16(18-9-12-2-1-6-17-8-12)20-13-5-7-23(10-13)15-4-3-14-21-19-11-24(14)22-15/h1-4,6,8,11,13H,5,7,9-10H2,(H2,18,20,25) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FJSPZKRTWRBMBJ-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CC1NC(=O)NCC2=CN=CC=C2)C3=NN4C=NN=C4C=C3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H18N8O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
338.37 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(1-([1,2,4]Triazolo[4,3-b]pyridazin-6-yl)pyrrolidin-3-yl)-3-(pyridin-3-ylmethyl)urea | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

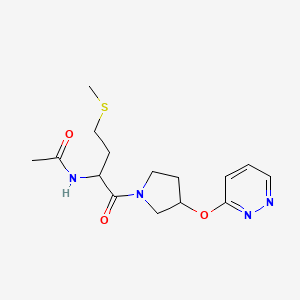

![2-[(3-Chloro-2-fluorophenoxy)methyl]oxirane](/img/structure/B2410897.png)
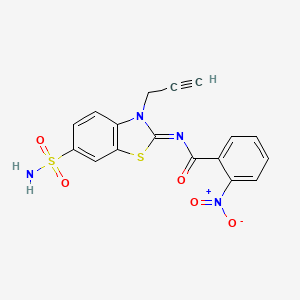
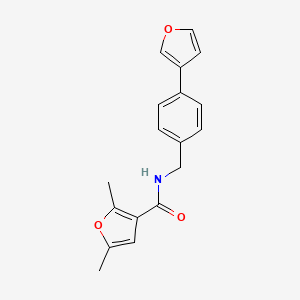
![3-(benzo[d]oxazol-2-yl)-2-oxo-2H-chromen-7-yl 4-methoxybenzoate](/img/structure/B2410905.png)
![2-((6-benzyl-4-oxo-3,4,5,6,7,8-hexahydropyrido[4,3-d]pyrimidin-2-yl)thio)-N-(3-cyanophenyl)acetamide](/img/structure/B2410906.png)
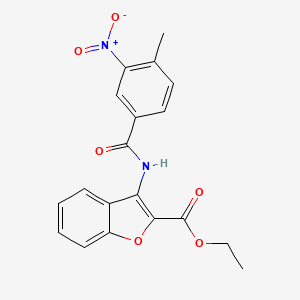

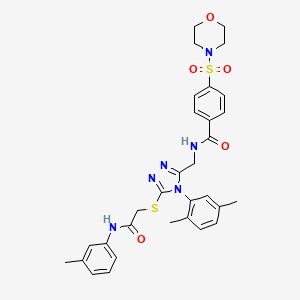
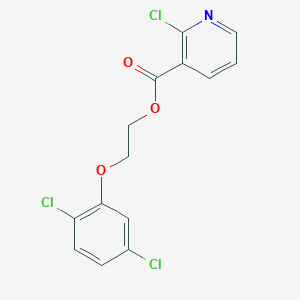

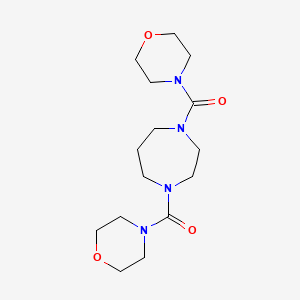
![N-(3,4-difluorophenyl)-2-[7-(4-ethoxybenzoyl)-8-oxo-[1,3]dioxolo[4,5-g]quinolin-5-yl]acetamide](/img/structure/B2410917.png)